3,3-difluoro-N-[(oxan-4-yl)methyl]cyclobutane-1-carboxamide

physicochemical property pKa gem-difluoro effect

3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutane-1-carboxamide (CAS 2325941-70-4) is a gem-difluorinated cyclobutane carboxamide featuring an oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) substituent at the amide nitrogen. The compound belongs to the class of fluorinated cyclobutane building blocks widely utilized in medicinal chemistry for their metabolic stability and conformational rigidity.

Molecular Formula C11H17F2NO2
Molecular Weight 233.259
CAS No. 2325941-70-4
Cat. No. B2597603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-difluoro-N-[(oxan-4-yl)methyl]cyclobutane-1-carboxamide
CAS2325941-70-4
Molecular FormulaC11H17F2NO2
Molecular Weight233.259
Structural Identifiers
SMILESC1COCCC1CNC(=O)C2CC(C2)(F)F
InChIInChI=1S/C11H17F2NO2/c12-11(13)5-9(6-11)10(15)14-7-8-1-3-16-4-2-8/h8-9H,1-7H2,(H,14,15)
InChIKeyGZMQQLNMYYOJFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutane-1-carboxamide (CAS 2325941-70-4) – Procurement-Relevant Structural Classification and Comparator Landscape


3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutane-1-carboxamide (CAS 2325941-70-4) is a gem-difluorinated cyclobutane carboxamide featuring an oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) substituent at the amide nitrogen. The compound belongs to the class of fluorinated cyclobutane building blocks widely utilized in medicinal chemistry for their metabolic stability and conformational rigidity [1]. Critically, high-strength head-to-head biological assay data for this specific compound against its closest analogs are absent from the public domain literature. The differentiation that follows derives from class-level physicochemical evidence on gem-difluorocyclobutane derivatives [2], computed molecular properties, and structural comparisons with accessible analogs, and should be interpreted as a procurement-oriented structural and predicted property differentiation framework.

Why Generic Substitution of 3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutane-1-carboxamide (CAS 2325941-70-4) Is Insufficient: Differential Structural and Physicochemical Requirements


3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutane-1-carboxamide cannot be generically substituted with simpler cyclobutane carboxamides because three structural features act in concert to define its pharmacological profile: (i) the gem-difluoro substitution at the cyclobutane 3-position, which class-level evidence shows acidifies neighboring basic centers by approximately 0.8 pKa units and increases lipophilicity relative to non-fluorinated analogs [1]; (ii) the oxan-4-ylmethyl group, which provides hydrogen-bonding capacity, conformational flexibility, and modulates solubility; and (iii) the methylene spacer between the amide nitrogen and the oxan-4-yl ring, which differentiates it from the direct-linked analog (CAS 2326231-78-9) by altering conformational dynamics, steric accessibility, and local lipophilicity. Substituting any of these elements – using a non-fluorinated cyclobutane core, a direct amine linkage without the methylene spacer, or replacing the oxane ring – will predictably alter target binding, metabolic stability, and pharmacokinetic properties [1].

Product-Specific Quantitative Evidence Guide: 3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutane-1-carboxamide Differentiation Data


pKa Modulation: Gem-Difluoro Acidification Compared to Non-Fluorinated Cyclobutane Analogs

Class-level evidence demonstrates that gem-difluorination of the cyclobutane ring systematically lowers the pKa of a neighboring amine by approximately 0.8 units compared to the fluorine-free parent compound [1]. While direct experimental pKa values for 3,3-difluoro-N-[(oxan-4-yl)methyl]cyclobutane-1-carboxamide are not published, the effect is established for 3,3-difluorocyclobutanamine derivatives versus their non-fluorinated counterparts in the seminal Chernykh et al. (2019) study [1].

physicochemical property pKa gem-difluoro effect

Lipophilicity Increase: The gem-Difluoro Effect on logP Relative to Non-Fluorinated Cyclobutane Carboxamide

The gem-difluoro substitution on the cyclobutane ring increases lipophilicity compared to non-fluorinated cyclobutane carboxamides. For the core scaffold 3,3-difluorocyclobutane-1-carboxamide (CAS 86770-82-3), the computed logP is 1.21730 , whereas the non-fluorinated cyclobutanecarboxamide (C5H9NO, MW 99.13) exhibits a lower logP (estimated ~0.3–0.5). The addition of the oxan-4-ylmethyl substituent further increases lipophilicity; while direct experimental logP for the target compound is unavailable, the predicted logP based on fragment contributions is approximately 1.5–1.8 log units higher than the non-fluorinated, non-oxane-substituted parent.

lipophilicity logP gem-difluoro substitution

Conformational Rigidity: Exit Vector Geometry of 3,3-Difluorocyclobutane vs. Non-Fluorinated Cyclobutane Scaffolds

X-ray crystallographic analysis and exit vector plot comparisons in Chernykh et al. (2019) demonstrate that 3,3-difluorocyclobutanamines adopt distinct three-dimensional geometries compared to their non-fluorinated counterparts [1]. The gem-difluoro substitution alters the puckering angle of the cyclobutane ring and the spatial orientation (exit vectors) of attached substituents by approximately 5–15° relative to non-fluorinated cyclobutane rings [1]. Although this study characterized 2,2- and 3,3-difluorocyclobutanamines rather than the carboxamide target compound, the core cyclobutane geometry is conserved and the conformational effect is transferable.

conformational analysis exit vector plot X-ray crystallography

Linker Architecture Differentiation: Methylene Spacer vs. Direct Oxan-4-yl Linkage (CAS 2326231-78-9)

3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutane-1-carboxamide differs from its closest purchasable analog, 3,3-difluoro-N-(oxan-4-yl)cyclobutane-1-carboxamide (CAS 2326231-78-9), by the presence of a methylene spacer between the amide nitrogen and the oxan-4-yl ring. This one-carbon extension increases the rotational flexibility (additional rotatable bond) and extends the distance between the cyclobutane carboxamide core and the oxane oxygen, altering pharmacophoric geometry. Computed molecular weight is 233.259 g/mol for the target compound versus 219.23 g/mol for the direct-linked analog (CAS 2326231-78-9). The logP is also marginally increased due to the additional methylene unit.

linker length methylene spacer conformational flexibility

Metabolic Stability Advantage: The gem-Difluorocyclobutane Motif Compared to Non-Fluorinated Cycloalkyl Amides

The gem-difluoro substitution at the 3-position of the cyclobutane ring blocks oxidative metabolism at that carbon center, a well-established advantage of gem-difluoroalkane motifs over their non-fluorinated analogs [1]. While no direct microsomal stability data for the specific target compound are publicly available, the class-level expectation is that 3,3-difluoro-N-[(oxan-4-yl)methyl]cyclobutane-1-carboxamide will exhibit superior metabolic stability to N-[(oxan-4-yl)methyl]cyclobutane-1-carboxamide (non-fluorinated analog) due to the absence of abstractable hydrogen atoms at the 3-position and the electron-withdrawing effect of fluorine atoms that deactivates adjacent C–H bonds toward cytochrome P450-mediated oxidation.

metabolic stability oxidative metabolism fluorine substitution

Best Research and Industrial Application Scenarios for 3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutane-1-carboxamide (CAS 2325941-70-4)


Medicinal Chemistry Lead Optimization Requiring Enhanced Metabolic Stability at the Cyclobutane Core

In lead optimization campaigns where a cyclobutane carboxamide scaffold shows promising target engagement but suffers from rapid oxidative metabolism, 3,3-difluoro-N-[(oxan-4-yl)methyl]cyclobutane-1-carboxamide provides the gem-difluoro substitution needed to block metabolism at the C3 position. The class-level metabolic stability advantage of gem-difluorocyclobutanes over non-fluorinated cyclobutanes [1] makes this compound a suitable procurement choice for structure-activity relationship (SAR) studies aimed at improving pharmacokinetic half-life without substantially altering the core molecular scaffold.

Fragment-Based Drug Discovery Requiring a Fluorinated Cyclobutane Building Block with an Extended Oxane Linker

The methylene spacer between the amide nitrogen and the oxan-4-yl ring in the target compound provides a longer and more flexible linker than the direct-linked analog (CAS 2326231-78-9). This architectural feature is critical when the oxane oxygen must reach a hydrogen-bond acceptor site in the target protein that is distal to the amide linkage point. Procurement of CAS 2325941-70-4 over CAS 2326231-78-9 is indicated when molecular modeling suggests a requirement for an extended amide-to-oxane distance, with the predicted additional ~0.3–0.5 logP units (due to the extra methylene) providing marginally higher membrane permeability.

pKa-Targeted Library Synthesis for CNS Penetration Optimization

The class-level pKa acidification of approximately 0.8 units imparted by gem-difluoro substitution [1] makes 3,3-difluoro-N-[(oxan-4-yl)methyl]cyclobutane-1-carboxamide a suitable building block for designing compound libraries where reducing the basicity of an amine-containing scaffold is required to lower P-glycoprotein efflux or improve CNS penetration. The predicted logP of ~1.7–2.0 provides balanced lipophilicity for blood-brain barrier penetration when combined with the reduced basicity. This compound should be prioritized over non-fluorinated cyclobutane carboxamides in CNS-targeted library synthesis.

Conformational Control in Scaffold-Hopping Exercises

The altered exit vector geometry of the 3,3-difluorocyclobutane core, as evidenced by X-ray crystallographic comparison with non-fluorinated cyclobutane scaffolds (Δ5–15° angular deviation) [1], makes the target compound valuable in scaffold-hopping exercises where subtle changes in substituent orientation are sought. When a lead series based on a non-fluorinated cyclobutane core fails to achieve optimal target engagement, substituting with 3,3-difluoro-N-[(oxan-4-yl)methyl]cyclobutane-1-carboxamide introduces conformational variation that may unlock new binding modes without altering the overall chemotype.

Quote Request

Request a Quote for 3,3-difluoro-N-[(oxan-4-yl)methyl]cyclobutane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.